molecular formula C13H13N3O5 B1449379 1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid CAS No. 2173116-24-8

1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1449379
M. Wt: 291.26 g/mol
InChI Key: XBKALLCFKAYGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid, also known as AOA, is an organic compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine and is derived from reaction of aniline and oxalyl chloride. AOA has been studied for its potential biochemical and physiological effects on living organisms.

Scientific Research Applications

Anticancer and Antimicrobial Activity

  • 5-Oxopyrrolidine derivatives, including 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, have shown potential in anticancer and antimicrobial activity. Notably, some derivatives demonstrated significant activity against A549 cancer cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Synthesis and Chemical Transformation

  • The compound has been utilized in synthesizing derivatives with azole, diazole, and hydrazone moieties. These transformations highlight its versatility in chemical synthesis (Sutherland & Tennant, 1971).

Antitumor Evaluation

  • Studies involving the synthesis and evaluation of related compounds, such as acenaphtho[1,2-b]pyrrole-carboxylic acid esters, have shown promising cytotoxicity against certain cancer cell lines, indicating the potential for antitumor applications (Liu et al., 2006).

Antibacterial Activity

  • Pyridonecarboxylic acids and related compounds have been synthesized and evaluated for their antibacterial activity. These studies contribute to the understanding of the potential medical applications of related chemical structures (Egawa et al., 1984).

Study of Structure-Biological Activity Relationships

  • The compound has been used in the synthesis of various derivatives to study their biological activities, such as antitubercular activity, highlighting its importance in medicinal chemistry research (Ukrainets et al., 2007).

properties

IUPAC Name

1-[(2-anilino-2-oxoacetyl)amino]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c17-10-6-8(13(20)21)7-16(10)15-12(19)11(18)14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,18)(H,15,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKALLCFKAYGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)NC(=O)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[Anilino(oxo)acetyl]amino}-5-oxopyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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